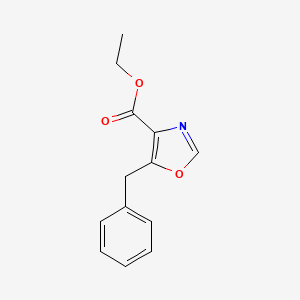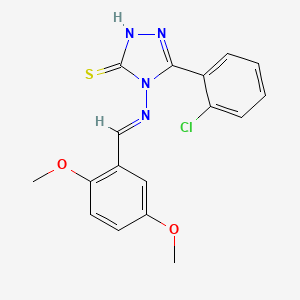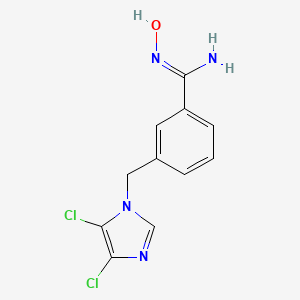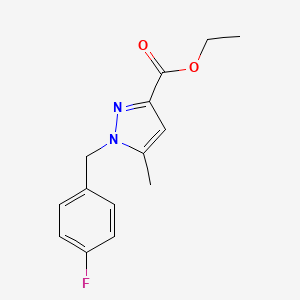
2-((2-(2,4-Dichlorophenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(2,4-diclorofenil)-2-oxoetílico)tio)-3-fenil-4(3H)-quinazolinona es un compuesto orgánico sintético que pertenece a la familia de las quinazolinonas. Este compuesto se caracteriza por su compleja estructura molecular, que incluye un núcleo de quinazolinona, un grupo fenilo y un residuo 2,4-diclorofenilo. Ha despertado un interés significativo en los campos de la química medicinal y la farmacología debido a sus posibles propiedades terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((2-(2,4-diclorofenil)-2-oxoetílico)tio)-3-fenil-4(3H)-quinazolinona típicamente implica múltiples pasos:
Formación del núcleo de quinazolinona: El núcleo de quinazolinona se puede sintetizar mediante la ciclización de derivados del ácido antranílico con formamida o sus equivalentes en condiciones ácidas o básicas.
Introducción del grupo fenilo: El grupo fenilo se introduce mediante una reacción de acilación de Friedel-Crafts, donde el cloruro de benzoílo reacciona con el núcleo de quinazolinona en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.
Adición del residuo 2,4-diclorofenilo: El residuo 2,4-diclorofenilo se introduce mediante una reacción de sustitución nucleófila, donde el cloruro de 2,4-diclorobencilo reacciona con el compuesto intermedio en presencia de una base como el carbonato de potasio.
Formación del enlace tioéter: El paso final implica la formación del enlace tioéter mediante la reacción del intermedio con un reactivo tiol como la tiourea en condiciones de reflujo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la implementación de técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo, convirtiéndolo en un grupo hidroxilo.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, especialmente en el residuo 2,4-diclorofenilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados hidroxilo.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto ha mostrado potencial como inhibidor de ciertas enzimas, lo que lo convierte en un candidato para estudios bioquímicos.
Medicina: Se está investigando por sus posibles efectos terapéuticos, incluyendo actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-((2-(2,4-diclorofenil)-2-oxoetílico)tio)-3-fenil-4(3H)-quinazolinona implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, bloqueando así el acceso al sustrato o alterando la conformación de la enzima. También puede interactuar con receptores celulares, modulando vías de transducción de señales y afectando las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(2,4-diclorofenil)-3-ciano-6-metil-4-(1H-1,2,4-triazol-1-il)metilpiridina
- 2-(2,4-diclorofenil)-6-(2-metoxibencil)-4-(triclorometil)-4H-1,3,5-oxadiazina
- 1-(4-aminofenil)-3-(2,4-diclorofenil)prop-2-en-1-ona
Unicidad
En comparación con compuestos similares, 2-((2-(2,4-diclorofenil)-2-oxoetílico)tio)-3-fenil-4(3H)-quinazolinona destaca por su combinación única de un núcleo de quinazolinona con un enlace tioéter y un residuo 2,4-diclorofenilo. Esta singularidad estructural contribuye a su reactividad química distinta y sus potenciales actividades biológicas.
Propiedades
Fórmula molecular |
C22H14Cl2N2O2S |
|---|---|
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H14Cl2N2O2S/c23-14-10-11-16(18(24)12-14)20(27)13-29-22-25-19-9-5-4-8-17(19)21(28)26(22)15-6-2-1-3-7-15/h1-12H,13H2 |
Clave InChI |
ZJJZXYXUPCCGMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B12047188.png)
![2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)



![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)


![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)

![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)



